BenchChemオンラインストアへようこそ!

Estrogen receptor antagonist 3

ERβ selectivity ERα/ERβ inhibition breast cancer research

Estrogen receptor antagonist 3 is a next-generation, boron-containing small-molecule ER degrader with 173-fold ERβ selectivity (IC50 0.63 μM vs ERα 109.10 μM). Disclosed as Compound 7 in WO2021213358A1, it enables ERβ-specific signaling dissection without confounding ERα activation. DMSO solubility ≥50 mg/mL ensures high-throughput screening compatibility. Choose this compound as a benchmark tool for SERD kinetics or boron-containing ER antagonist development.

Molecular Formula C26H29BF6N4O2
Molecular Weight 554.3 g/mol
Cat. No. B12412377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrogen receptor antagonist 3
Molecular FormulaC26H29BF6N4O2
Molecular Weight554.3 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)NC3=C2CC(N(C3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O
InChIInChI=1S/C26H29BF6N4O2/c1-14-7-19-18-8-15(27(38)39)3-4-22(18)35-24(19)25(37(14)13-26(31,32)33)23-20(29)9-16(10-21(23)30)34-17-11-36(12-17)6-2-5-28/h3-4,8-10,14,17,25,34-35,38-39H,2,5-7,11-13H2,1H3/t14-,25-/m1/s1
InChIKeyXSDJPQDCVAANRX-DLUDVSRJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estrogen Receptor Antagonist 3 for Cancer Research: Potent ER Degrader from WO2021213358A1


Estrogen receptor antagonist 3 (CAS: 2730011-50-2, C26H29BF6N4O2, MW: 554.34) is a potent estrogen receptor (ER) degrader . It acts as a boron-containing small molecule that selectively targets and degrades estrogen receptors, thereby inhibiting estrogen-driven cell growth, differentiation, and apoptosis pathways [1]. Disclosed in patent WO2021213358A1 as Compound 7 [2], it belongs to a class of next-generation ER antagonists with a unique mechanism of action distinct from traditional SERMs .

Why Estrogen Receptor Antagonist 3 Cannot Be Replaced by Generic ER Antagonists


While numerous ER antagonists exist, they differ significantly in selectivity, degradation capacity, and chemical structure. Traditional SERMs like Tamoxifen exhibit mixed agonist/antagonist activity, while pure antagonists like Fulvestrant require intramuscular administration. Estrogen receptor antagonist 3 is a small-molecule ER degrader with a unique boron-containing scaffold [1] that provides distinct pharmacological properties. Its sub-micromolar ERβ IC50 (0.63 μM) and moderate ERα IC50 (109.10 μM) [2] contrast sharply with the nanomolar potencies of Fulvestrant and the micromolar selectivity profiles of Tamoxifen . Simple substitution based on class alone would ignore these critical quantitative differences that dictate experimental outcomes and translational relevance.

Quantitative Differentiation of Estrogen Receptor Antagonist 3 Against Key Comparators


ER Subtype Selectivity: ERβ-Favored Inhibition Differentiates from Pan-ER Antagonists

Estrogen receptor antagonist 3 exhibits a stark selectivity for ERβ over ERα, with IC50 values of 0.63 μM and 109.10 μM, respectively [1]. This contrasts with Fulvestrant, which shows high potency for both subtypes (ERα IC50 ≈ 0.29 nM, ERβ IC50 ≈ 6.70 nM) [2], and Tamoxifen, which demonstrates a moderate ERα preference (ERα IC50 = 1.03 μM, ERβ IC50 = 24.6 μM) . The 173-fold difference in ERα/ERβ potency for Estrogen receptor antagonist 3 is unique among common ER antagonists.

ERβ selectivity ERα/ERβ inhibition breast cancer research

Mechanism of Action: Pure ER Degrader vs SERM Agonist/Antagonist Mix

Estrogen receptor antagonist 3 functions as a potent estrogen receptor degrader [1], not merely a competitive antagonist. This mechanism aligns it with SERDs (Selective Estrogen Receptor Degraders) like Fulvestrant, but its degradation kinetics remain to be fully characterized. In contrast, Tamoxifen acts as a SERM with tissue-specific agonist/antagonist effects , and compounds like Estrogen receptor antagonist 7 demonstrate primarily antiproliferative activity without explicit degradation data .

ER degrader SERD pure antagonist

Chemical Structure: Boron-Containing Scaffold Distinguishes from Classical Antiestrogens

Estrogen receptor antagonist 3 features a unique boron-containing pyrido[3,4-b]indole core (C26H29BF6N4O2, MW 554.34) . This differs from the steroid backbone of Fulvestrant and the triphenylethylene structure of Tamoxifen . Boron incorporation is a strategic design element in patent WO2021213358A1 [1] that may influence binding kinetics and degradation efficiency. The closest structural analog, Estrogen receptor antagonist 4 (C23H29BF4N4O2, MW 480.31), also contains boron but with different substituents .

boron-containing compound SERD scaffold chemical differentiation

Antiproliferative Activity: Potency Contextualized Against In-Class Compounds

While specific antiproliferative IC50 data for Estrogen receptor antagonist 3 in MCF-7 cells is not publicly disclosed, its ERβ IC50 of 0.63 μM [1] suggests potential for cell-based activity. In comparison, Estrogen receptor antagonist 7 shows IC50 = 7.2 μM in MCF-7 cells , and Fulvestrant exhibits potent growth inhibition (IC50 < 1 nM) in ER+ breast cancer lines . The absence of direct cell-based data for Estrogen receptor antagonist 3 represents a gap that should be addressed experimentally, but its biochemical potency places it between nanomolar SERDs and micromolar antagonists.

antiproliferative activity cancer cell lines ER-positive breast cancer

Solubility and Formulation: High DMSO Solubility Enables Flexible Dosing

Estrogen receptor antagonist 3 exhibits excellent solubility in DMSO, with reported values of ≥50 mg/mL (≈90 mM) [1]. This is advantageous compared to many hydrophobic ER antagonists that require lower stock concentrations. For instance, Fulvestrant has limited aqueous solubility and is typically formulated in DMSO at 10-50 mM . High solubility facilitates preparation of concentrated stock solutions, reducing solvent carryover in cell-based assays and enabling a wider dynamic range for dose-response studies.

solubility DMSO in vitro assays

Purity and Procurement: ≥98% Purity with Analytical Documentation

Commercial sources of Estrogen receptor antagonist 3 typically provide ≥98% purity , accompanied by analytical certificates (LC/MS, NMR, HPLC) [1]. This meets or exceeds the standard for research-grade ER antagonists. Pricing for 25 mg ranges from approximately $2,140 to €1,996 , positioning it as a premium research tool comparable to other patented compounds. The availability of detailed analytical data ensures reproducibility and batch-to-batch consistency, which is critical for long-term studies.

compound purity quality control research reagent

Optimal Use Cases for Estrogen Receptor Antagonist 3 Based on Evidence-Based Differentiation


ERβ-Specific Pathway Dissection in Cancer Biology

Researchers aiming to dissect ERβ-specific signaling without confounding ERα activation can leverage the compound's 173-fold selectivity for ERβ over ERα [1]. This is particularly valuable in breast cancer models where ERβ exerts tumor-suppressive or context-dependent effects [2]. Unlike pan-ER antagonists such as Fulvestrant , Estrogen receptor antagonist 3 allows for selective blockade of ERβ-mediated transcription.

Mechanistic Studies of SERD-Mediated Receptor Degradation

As a disclosed ER degrader from patent WO2021213358A1 [3], this compound is suited for investigations into the kinetics and cellular machinery of ER degradation. It provides a chemical tool to compare degradation efficiency and proteasome dependence against established SERDs like Fulvestrant [4] or next-generation degraders [5].

High-Concentration In Vitro Assays Requiring Minimal DMSO Carryover

With DMSO solubility ≥50 mg/mL [6], Estrogen receptor antagonist 3 is ideal for high-throughput screening or dose-response assays where solvent effects must be minimized. This property facilitates testing across a broad concentration range (nM to μM) without exceeding 0.1% DMSO, a critical threshold for many cell-based assays [7].

Benchmarking Novel ER Antagonists in Patent-Defined Chemical Space

Pharmaceutical and academic labs developing boron-containing ER antagonists can use this compound as a benchmark for activity and selectivity. Its disclosed IC50 values and structural novelty provide a reference point for assessing new chemical entities within the same scaffold family disclosed in WO2021213358A1 [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estrogen receptor antagonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.